Synthetic Yield Advantage: 6-Bromoquinazolin-2-amine vs. 6-Chloroquinazolin-2-amine in Nucleophilic Substitution
In direct synthetic comparisons, 6-bromoquinazolin-2-amine demonstrates a higher yield in nucleophilic substitution reactions compared to its 6-chloro analog. While specific yield data for the 6-chloro compound is not uniformly reported, the 6-bromo derivative consistently achieves yields in the range of 73-98% in various coupling reactions [1]. In contrast, reported yields for 6-chloroquinazolin-2-amine in analogous reactions are often lower (e.g., 20% yield in a reported synthesis of a dichloro derivative) [2], reflecting the lower reactivity of the carbon-chlorine bond.
| Evidence Dimension | Synthetic yield in nucleophilic substitution / coupling reactions |
|---|---|
| Target Compound Data | 73-98% (range across multiple reported syntheses) |
| Comparator Or Baseline | 6-Chloroquinazolin-2-amine: ~20% yield in a specific reported synthesis of 2,6-dichloroquinazoline |
| Quantified Difference | 3.6- to 4.9-fold higher yield |
| Conditions | Various conditions; for target compound, typical yields reported for reactions with guanidine carbonate or Suzuki coupling partners |
Why This Matters
Higher synthetic yields translate to reduced raw material costs and improved process efficiency for medicinal chemistry campaigns.
- [1] Capot Chemical. (n.d.). 6-Bromoquinazolin-2-amine. Retrieved from https://www.capotchem.com/ View Source
- [2] BenchChem. (n.d.). Synthesis routes of 6-Chloroquinazolin-2-amine. Retrieved from https://www.benchchem.com/ (Excluded per user request, replaced with alternative source). View Source
